Wubangziside A
描述
Wubangziside A (C₂₄H₂₆O₁₃) is a xanthone glycoside first isolated from the root and stem bark of Polygala caudata Rehd. et Wils. (Polygalaceae) by Pan and Mao in 1984 . Its structure was determined via spectral analysis (UV, IR, MS, ¹H/¹³C NMR) and chemical hydrolysis, revealing a core euxanthone aglycone linked to a disaccharide moiety: β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside at the C-7 position . The compound has a melting point of 130–131.5°C and exhibits notable bioactivities, including antioxidant and vasodilatory effects in vitro .
Xanthones like this compound are characteristic metabolites of Polygala species, often associated with anti-inflammatory, antimicrobial, and neuroprotective properties . caudata, traditionally used for treating hepatitis and respiratory infections .
属性
CAS 编号 |
96935-31-8 |
|---|---|
分子式 |
C25H28O12 |
分子量 |
520.5 g/mol |
IUPAC 名称 |
1-hydroxy-7-[3,4,5-trihydroxy-6-[[5-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C25H28O12/c1-11-8-25(32,10-26)37-23(11)33-9-17-20(29)21(30)22(31)24(36-17)34-12-5-6-15-13(7-12)19(28)18-14(27)3-2-4-16(18)35-15/h2-7,11,17,20-24,26-27,29-32H,8-10H2,1H3 |
InChI 键 |
XTCXFMKCQXHXFT-UHFFFAOYSA-N |
SMILES |
CC1CC(OC1OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)OC5=CC=CC(=C5C4=O)O)O)O)O)(CO)O |
规范 SMILES |
CC1CC(OC1OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)OC5=CC=CC(=C5C4=O)O)O)O)O)(CO)O |
同义词 |
euxanthone-7-O-apiofuranosyl(1-6)glucopyranoside wubangziside A |
产品来源 |
United States |
相似化合物的比较
Wubangziside B (C₁₉H₁₈O₉)
- Structure: Euxanthone-7-O-β-D-glucopyranoside .
- Difference: Lacks the apiofuranosyl group present in this compound, resulting in a simpler glucoside .
Mangiferin (C₁₉H₁₈O₁₁)
Polycaudoside A
Euxanthone
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Glycosylation Type | Source |
|---|---|---|---|---|---|
| This compound | C₂₄H₂₆O₁₃ | 546.45 | 130–131.5 | O-glycoside | Polygala caudata |
| Wubangziside B | C₁₉H₁₈O₉ | 390.34 | 215–217 | O-glycoside | Polygala caudata |
| Mangiferin | C₁₉H₁₈O₁₁ | 422.34 | 264–265 | C-glycoside | Polygala spp. |
| Euxanthone | C₁₃H₈O₄ | 228.20 | 256–258 | None | Polygala caudata |
| Polycaudoside A | Not reported | – | – | Flavone-O-glycoside | Polygala caudata |
Key Observations :
- Glycosylation increases molecular weight and solubility compared to aglycones like euxanthone.
- O-glycosides (e.g., this compound/B) are more prone to enzymatic hydrolysis than C-glycosides (e.g., mangiferin) .
Bioactivity and Pharmacological Effects
Notes:
- This compound’s antioxidant activity surpasses that of euxanthone, likely due to glycoside-enhanced radical scavenging .
- Mangiferin’s C-glycosidic bond confers greater stability in vivo, contributing to broader therapeutic applications .
- Euxanthone’s lack of glycosylation correlates with lower solubility and bioavailability .
Data Tables
Table 1. Structural and Physicochemical Comparison
(Refer to Section 2.2 for table content.)
Table 2. Bioactivity Comparison
(Refer to Section 2.3 for table content.)
常见问题
Q. What spectroscopic and chromatographic methods are recommended for characterizing Wubangziside A’s chemical structure?
To confirm the structure of this compound, employ Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments for proton/carbon assignments) and High-Resolution Mass Spectrometry (HR-MS) to determine molecular formula and fragmentation patterns. For purity assessment, use Reverse-Phase HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water) . Cross-reference spectral data with existing literature to resolve ambiguities, ensuring alignment with IUPAC guidelines for natural product characterization .
Q. How can researchers optimize the extraction efficiency of this compound from plant sources?
Design a fractional extraction protocol using solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) to isolate this compound. Quantify yields via LC-MS/MS and assess reproducibility across ≥3 biological replicates. Variables like extraction time, temperature, and solvent-to-material ratio should be systematically tested using Design of Experiments (DoE) to identify optimal conditions .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Prioritize assays aligned with hypothesized mechanisms (e.g., MTT assay for cytotoxicity, ELISA for cytokine modulation). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC50/EC50 calculations). Ensure cell lines are authenticated via STR profiling to avoid contamination artifacts .
Advanced Research Questions
Q. How should researchers resolve contradictory findings in this compound’s bioactivity across studies?
Conduct a systematic review to identify methodological disparities (e.g., cell lines, dosage ranges, exposure times). Perform meta-analysis using standardized effect sizes (e.g., Cohen’s d) and subgroup analyses to isolate confounding variables. For experimental validation, replicate conflicting studies under controlled conditions, prioritizing blinded assays and independent statistical validation .
Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?
Combine transcriptomic profiling (RNA-seq) with CRISPR-Cas9 knockout screens to identify target pathways. Validate hits using surface plasmon resonance (SPR) for binding affinity and kinase inhibition assays for enzymatic activity. Cross-validate findings with molecular docking simulations (e.g., AutoDock Vina) to predict ligand-receptor interactions .
Q. How can researchers address low bioavailability of this compound in in vivo models?
Develop pharmacokinetic studies using LC-MS/MS to quantify plasma/tissue concentrations. Explore formulation strategies like nanoparticle encapsulation (e.g., PLGA nanoparticles) or prodrug derivatization to enhance solubility. Compare bioavailability metrics (AUC, Cmax) across formulations using non-compartmental analysis .
Q. What computational methods are robust for predicting this compound’s ADMET properties?
Leverage QSAR models (e.g., SwissADME, pkCSM) to predict absorption, distribution, and toxicity. Validate in silico results with in vitro assays (e.g., Caco-2 permeability, microsomal stability). For novel analogs, apply molecular dynamics simulations to assess metabolic stability and off-target interactions .
Methodological and Data Integrity Considerations
Q. How should experimental designs control for batch variability in this compound isolation?
Implement Quality-by-Design (QbD) principles: document raw material sources (geographic origin, harvest season), standardize extraction protocols, and use analytical reference standards (≥95% purity). Apply multivariate statistical analysis (e.g., PCA) to batch data to identify variability drivers .
Q. What frameworks guide the prioritization of this compound research gaps?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For translational studies, integrate PICO framework (Population, Intervention, Comparison, Outcome) to align preclinical findings with clinical endpoints .
Q. How can multi-omics data be integrated to study this compound’s polypharmacology?
Use pathway enrichment analysis (e.g., KEGG, GO) on transcriptomic/proteomic datasets to identify perturbed networks. Correlate with metabolomic data via weighted gene co-expression networks (WGCNA) . Validate hub targets using CRISPR interference (CRISPRi) and in vivo knockdown models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
